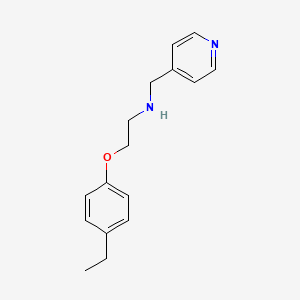
2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine is an organic compound that features both an ethylphenoxy group and a pyridinylmethyl group
Mechanism of Action
Target of Action
The primary targets of 2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine are currently unknown . The compound’s interaction with its targets could be influenced by the type, number, and position of the substituent on the phenyl group attached to the thiourea nitrogen .
Mode of Action
It’s known that the iodine and nitro substituents favor the antimicrobial activity against gram-negative bacterial strains .
Biochemical Pathways
It has been suggested that the compound may have antimicrobial properties, indicating potential effects on bacterial metabolic pathways .
Result of Action
It has been suggested that the compound may have antimicrobial properties, indicating that it could potentially inhibit the growth of certain bacteria and fungi .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, factors such as pH, temperature, and presence of other compounds could potentially affect the compound’s stability and activity .
Preparation Methods
The synthesis of 2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine typically involves the reaction of 4-ethylphenol with 2-chloroethylamine hydrochloride, followed by the introduction of the pyridin-4-ylmethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenoxy or pyridinylmethyl groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine include:
2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine: Differing by a methyl group instead of an ethyl group, this compound may exhibit slightly different chemical and biological properties.
2-(4-ethylphenoxy)-N-(pyridin-3-ylmethyl)ethanamine: The position of the nitrogen in the pyridine ring is different, which can affect the binding affinity and specificity to molecular targets.
2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)propanamine: The presence of a propanamine group instead of an ethanamine group can influence the compound’s reactivity and interactions.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-2-14-3-5-16(6-4-14)19-12-11-18-13-15-7-9-17-10-8-15/h3-10,18H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKBYHSZYFTGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
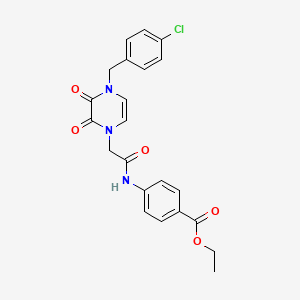
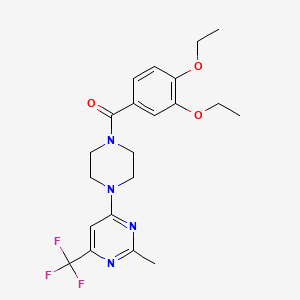
![4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2740128.png)
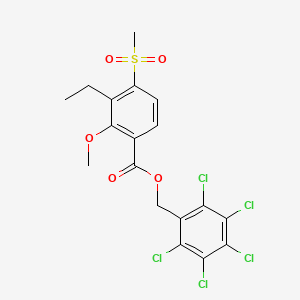
![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2740132.png)
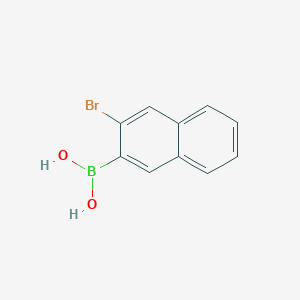
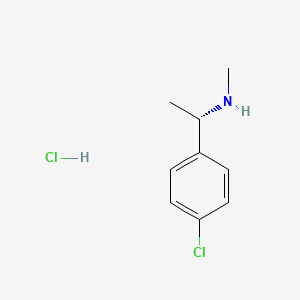
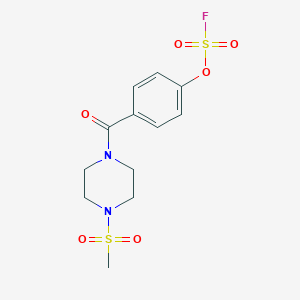
![4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2740142.png)
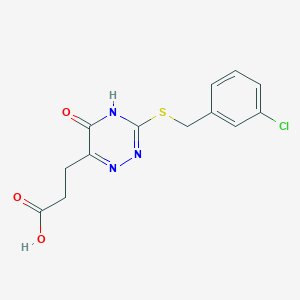
![1-(2-Ethoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2740146.png)
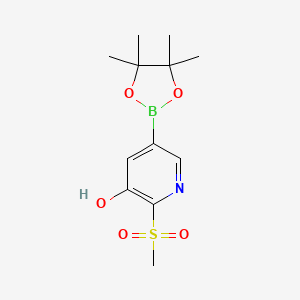

![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2740149.png)
